Cas no 1567996-50-2 (ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate)

ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate
- 1567996-50-2
- EN300-1287622
-
- Inchi: 1S/C8H12N2O2S/c1-2-12-8(11)3-6(9)7-4-10-5-13-7/h4-6H,2-3,9H2,1H3/t6-/m1/s1
- InChI Key: DHFBLKFERKEEIA-ZCFIWIBFSA-N
- SMILES: S1C=NC=C1[C@@H](CC(=O)OCC)N
Computed Properties
- Exact Mass: 200.06194880g/mol
- Monoisotopic Mass: 200.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.4Ų
- XLogP3: 0.1
ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1287622-10.0g |
ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate |
1567996-50-2 | 10g |
$4545.0 | 2023-05-23 | ||
Enamine | EN300-1287622-5.0g |
ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate |
1567996-50-2 | 5g |
$3065.0 | 2023-05-23 | ||
Enamine | EN300-1287622-2.5g |
ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate |
1567996-50-2 | 2.5g |
$2071.0 | 2023-05-23 | ||
Enamine | EN300-1287622-50mg |
ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate |
1567996-50-2 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1287622-5000mg |
ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate |
1567996-50-2 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1287622-250mg |
ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate |
1567996-50-2 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1287622-1000mg |
ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate |
1567996-50-2 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1287622-1.0g |
ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate |
1567996-50-2 | 1g |
$1057.0 | 2023-05-23 | ||
Enamine | EN300-1287622-500mg |
ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate |
1567996-50-2 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1287622-2500mg |
ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate |
1567996-50-2 | 2500mg |
$1650.0 | 2023-10-01 |
ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate Related Literature
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
Additional information on ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate
Recent Advances in the Application of Ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate (CAS: 1567996-50-2) in Chemical Biology and Pharmaceutical Research
Ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate (CAS: 1567996-50-2) has recently emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel therapeutics targeting infectious diseases and cancer. This compound, characterized by its thiazole moiety and chiral amino acid ester functionality, has garnered significant attention due to its versatility in medicinal chemistry applications. Recent studies have explored its role as a building block for protease inhibitors and kinase modulators, leveraging its unique structural features for enhanced target specificity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing irreversible covalent inhibitors of SARS-CoV-2 main protease (Mpro). Researchers utilized ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate as a crucial precursor to develop peptidomimetic compounds with improved binding kinetics. The study reported a 15-fold increase in inhibitory potency compared to previous generation inhibitors, attributed to the optimal spatial orientation provided by the thiazole ring and the ethyl ester's role in membrane permeability enhancement.
In oncology research, a recent Nature Communications article highlighted the compound's application in developing allosteric AKT inhibitors. The thiazole-containing scaffold was found to induce conformational changes in the kinase's pleckstrin homology domain, achieving selective inhibition of cancer cell proliferation with minimal off-target effects. Structural-activity relationship (SAR) studies revealed that the (3R)-configuration was essential for maintaining nanomolar-level activity against triple-negative breast cancer cell lines.
Pharmacokinetic optimization studies have further demonstrated the advantages of this chiral building block. A 2024 investigation in Bioorganic & Medicinal Chemistry Letters reported that derivatives incorporating ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate exhibited superior metabolic stability in human liver microsome assays, with half-lives exceeding 120 minutes. This represents a significant improvement over analogous compounds with different heterocyclic systems, suggesting the thiazole moiety's unique contribution to drug-like properties.
The compound's synthetic accessibility has also been enhanced through recent methodological advances. A green chemistry approach published in ACS Sustainable Chemistry & Engineering detailed a biocatalytic route to produce ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate with 99% enantiomeric excess using engineered transaminases. This sustainable production method achieved 85% yield at gram-scale, addressing previous limitations in chiral purity and scalability for industrial applications.
Emerging applications in targeted protein degradation have further expanded the compound's utility. Researchers have successfully incorporated it into proteolysis-targeting chimera (PROTAC) designs, where the thiazole ring serves as an optimal linker component between warhead and E3 ligase binder. Preliminary data from these studies show promising degradation efficiency (DC50 < 50 nM) for several challenging oncology targets, including KRAS G12C mutants.
As research progresses, ethyl (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoate continues to demonstrate its value as a multifunctional building block in drug discovery. Its unique combination of synthetic versatility, favorable physicochemical properties, and biological activity profile positions it as a compound of significant interest for future therapeutic development across multiple disease areas.
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